molecular formula C6H5IN2S B1381590 5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole CAS No. 1548265-54-8

5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole

Cat. No. B1381590
M. Wt: 264.09 g/mol
InChI Key: JCKGHZLZQYZUOV-UHFFFAOYSA-N
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Description

5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C6H5IN2S . It has been used in the synthesis of new imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogues .


Synthesis Analysis

The synthesis of imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogues, which includes 5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole, has been reported . The synthesis involves a series of chemical reactions and the resulting compounds have shown strong antifungal activity .


Molecular Structure Analysis

The molecular structure of 5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole can be represented by the InChI code 1S/C6H5IN2S/c1-4-3-10-6-8-2-5(7)9(4)6/h2-3H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole are not detailed in the search results, it is known that imidazo[2,1-b]thiazole derivatives can undergo various chemical reactions. For instance, they can be involved in oxidative metabolism to yield glutathione conjugates .


Physical And Chemical Properties Analysis

5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole is a powder with a molecular weight of 264.09 .

Scientific Research Applications

1. Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

  • Summary : A highly efficient, unprecedented, catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles in green media was developed . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .
  • Methods : The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .
  • Results : The synthesized benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as a potent non-sedative anxiolytic, powerful anticancer agent, PET imaging probe of β-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitor, and antimicrobially active molecule .

2. Synthesis of Imidazo[2,1-b][1,3]thiazines

  • Summary : The review systematizes literature data on methods for constructing imidazo[2,1-b]thiazines and their hydrogenated analogs . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .
  • Methods : A method for the synthesis of imidazo[2,1-b]thiazinium salt starting with alkylation of imidazole with 1,3-dibromopropane was reported . N-alkylazolium bromide thus formed further reacts with KSCN to produce thiocyanate derivative . Treatment of the latter with 10 mol % NaOH in acetonitrile leads to the target product .
  • Results : Imidazo[2,1-b][1,3]thiazines are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances . For instance, an inhibitor of Trypanosoma brucei 427 with good metabolic stability and excellent cell permeability was found among the benzyloxy derivatives of 2-nitroimidazo[2,1-b]thiazine .

3. Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

  • Summary : A highly efficient, unprecedented, catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles in green media was developed . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .
  • Methods : The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .
  • Results : The synthesized benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as a potent non-sedative anxiolytic, powerful anticancer agent, PET imaging probe of β-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitor, and antimicrobially active molecule .

4. Synthesis of Imidazo[2,1-b][1,3]thiazines

  • Summary : The review systematizes literature data on methods for constructing imidazo[2,1-b]thiazines and their hydrogenated analogs . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .
  • Methods : A method for the synthesis of imidazo[2,1-b]thiazinium salt starting with alkylation of imidazole with 1,3-dibromopropane was reported . N-alkylazolium bromide thus formed further reacts with KSCN to produce thiocyanate derivative . Treatment of the latter with 10 mol % NaOH in acetonitrile leads to the target product .
  • Results : Imidazo[2,1-b][1,3]thiazines are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances . For instance, an inhibitor of Trypanosoma brucei 427 with good metabolic stability and excellent cell permeability was found among the benzyloxy derivatives of 2-nitroimidazo[2,1-b]thiazine .

3. Anticancer Evaluation of Imidazo[2,1-b]thiazole-Based Chalcones

  • Summary : A new series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities . The cytotoxic ability of the compounds was tested on three different types of cancer cells, namely colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and mouse fibroblast cells (3T3-L1) by XTT tests .
  • Methods : The compounds were synthesized and their anticancer activities were evaluated using XTT tests . Among the compounds, 3j especially stood out with its IC 50 (9.76 µM) and SI (14.99) values on MCF-7 cells .
  • Results : XTT results revealed that all the test compounds exhibited much higher cytotoxic activity on the cancer cells than that of normal 3T3-L1 cells . Flow cytometry analysis proved that 3j-treated MCF-7 cells resulted in the mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .

4. Diverse Biological Activities of Thiazoles

  • Summary : Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . It has been observed over the years that thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
  • Methods : The methods for constructing these thiazole derivatives vary depending on the desired biological activity .
  • Results : The results of these studies have shown that thiazole derivatives can have a wide range of biological activities, making them valuable in the development of new drugs .

Future Directions

The future directions for 5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole and related compounds could involve further exploration of their antifungal properties . Additionally, their potential use in the treatment of other conditions could be investigated.

properties

IUPAC Name

5-iodo-3-methylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2S/c1-4-3-10-6-8-2-5(7)9(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKGHZLZQYZUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(N12)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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